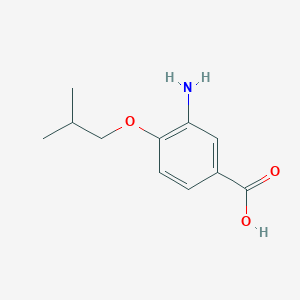

3-Amino-4-isobutoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic benzene ring substituted with an amino group, an isobutoxy group, and a carboxylic acid group .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 209.24 . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Supramolecular Materials Design

- Functionalized Aminobenzoic Acid in Organometallic Complexes : The synthesis of half-sandwich Ru(II) complexes using aminobenzoic acid isomers has led to the creation of materials with unique supramolecular structures, influenced by the nature of halogen ligands. These materials demonstrate potential in host-guest chemistry, particularly in the selective uptake and exchange of volatile organic compounds, showcasing the application of functionalized aminobenzoic acids in designing responsive crystalline materials (Bacchi et al., 2012).

Heterocyclic Compound Synthesis

- Multicomponent Reactions for Isochromenones : Aminobenzoic acids have been used in multicomponent reactions to yield 3-amino-4-(arylamino)-1H-isochromen-1-ones, which are valuable in organic synthesis and potentially for drug discovery. This illustrates the role of aminobenzoic acid derivatives in facilitating the synthesis of complex organic molecules (Opatz & Ferenc, 2005).

Enzymatic Degradation and Environmental Applications

- Biodegradation of Aminobenzoic Acids : A study on Bordetella sp. strain 10d, which grows on 4-amino-3-hydroxybenzoic acid, led to the discovery of a novel meta-cleavage dioxygenase enzyme. This enzyme breaks down aminobenzoic acid derivatives, suggesting potential applications in environmental bioremediation and the study of microbial pathways for degrading synthetic organic compounds (Takenaka et al., 2002).

Advanced Material Synthesis

- Electrochemical Copolymerization : The synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid) highlights the potential of aminobenzoic acid derivatives in creating copolymers with enhanced redox activity under basic conditions. This points towards applications in developing advanced materials for electronic and electrochemical devices (Chen et al., 2013).

Safety and Hazards

3-Amino-4-isobutoxybenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mecanismo De Acción

Mode of Action

It’s worth noting that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The synthetic pathway of γ-amino acid 3-Amino-4-isobutoxybenzoic acid differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .

Propiedades

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFAAZXTCLEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)

![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)

![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)

![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)